molecular formula C17H17BrN2O3S B3298865 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-bromobenzene-1-sulfonamide CAS No. 898423-88-6

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-bromobenzene-1-sulfonamide

Cat. No.: B3298865
CAS No.: 898423-88-6
M. Wt: 409.3 g/mol
InChI Key: IMCCXQFRDLFZIH-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-bromobenzene-1-sulfonamide is a complex organic compound that features a quinoline derivative and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-bromobenzene-1-sulfonamide typically involves multiple steps. One common route starts with the preparation of 1-acetyl-1,2,3,4-tetrahydroquinoline, which is then reacted with 4-bromobenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine or pyridine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-bromobenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like ammonia or thiourea. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could produce various substituted sulfonamides .

Scientific Research Applications

Chemistry

In chemistry, N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-bromobenzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its sulfonamide group is known for its ability to inhibit enzymes, making it a candidate for the development of enzyme inhibitors and other therapeutic agents.

Medicine

In medicine, derivatives of this compound are investigated for their potential to treat various diseases, including cancer and bacterial infections. The quinoline moiety is known for its antimicrobial and anticancer properties, which can be enhanced by modifying the sulfonamide group .

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its ability to form stable and functionalized structures .

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-bromobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The quinoline moiety can intercalate with DNA, interfering with replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-difluorobenzamide
  • N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-ethoxy-1-naphthamide
  • N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide

Uniqueness

What sets N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-bromobenzene-1-sulfonamide apart from similar compounds is its unique combination of a quinoline derivative and a bromobenzene sulfonamide group. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-bromobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3S/c1-12(21)20-10-2-3-13-4-7-15(11-17(13)20)19-24(22,23)16-8-5-14(18)6-9-16/h4-9,11,19H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCCXQFRDLFZIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-bromobenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-bromobenzene-1-sulfonamide
Reactant of Route 3
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-bromobenzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-bromobenzene-1-sulfonamide
Reactant of Route 5
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-bromobenzene-1-sulfonamide
Reactant of Route 6
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-bromobenzene-1-sulfonamide

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